Cas no 1286719-02-5 (3-(1H-pyrazol-1-yl)-6-(4-{4-3-(trifluoromethyl)phenylpiperazine-1-carbonyl}piperidin-1-yl)pyridazine)

3-(1H-Pyrazol-1-yl)-6-(4-{4-[3-(trifluoromethyl)phenyl]piperazine-1-carbonyl}piperidin-1-yl)pyridazine is a complex heterocyclic compound featuring a pyridazine core functionalized with pyrazole and piperidine moieties. Its structure incorporates a trifluoromethylphenyl-substituted piperazine carbonyl group, enhancing its potential as a pharmacologically active scaffold. The presence of the trifluoromethyl group improves metabolic stability and lipophilicity, while the piperazine and piperidine rings contribute to conformational flexibility and binding affinity. This compound is of interest in medicinal chemistry for its potential as a modulator of biological targets, particularly in CNS disorders or receptor-ligand interactions. Its well-defined synthetic route allows for further derivatization, making it a versatile intermediate for structure-activity relationship studies.
3-(1H-pyrazol-1-yl)-6-(4-{4-3-(trifluoromethyl)phenylpiperazine-1-carbonyl}piperidin-1-yl)pyridazine structure
1286719-02-5 structure
Product name:3-(1H-pyrazol-1-yl)-6-(4-{4-3-(trifluoromethyl)phenylpiperazine-1-carbonyl}piperidin-1-yl)pyridazine
CAS No:1286719-02-5
MF:C24H26F3N7O
MW:485.504754543304
CID:6408151
PubChem ID:52907576

3-(1H-pyrazol-1-yl)-6-(4-{4-3-(trifluoromethyl)phenylpiperazine-1-carbonyl}piperidin-1-yl)pyridazine Chemical and Physical Properties

Names and Identifiers

    • 3-(1H-pyrazol-1-yl)-6-(4-{4-3-(trifluoromethyl)phenylpiperazine-1-carbonyl}piperidin-1-yl)pyridazine
    • VU0533382-1
    • 3-(1H-pyrazol-1-yl)-6-(4-{4-[3-(trifluoromethyl)phenyl]piperazine-1-carbonyl}piperidin-1-yl)pyridazine
    • AKOS024533648
    • F6148-0138
    • 1286719-02-5
    • (1-(6-(1H-pyrazol-1-yl)pyridazin-3-yl)piperidin-4-yl)(4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)methanone
    • [1-(6-pyrazol-1-ylpyridazin-3-yl)piperidin-4-yl]-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]methanone
    • Inchi: 1S/C24H26F3N7O/c25-24(26,27)19-3-1-4-20(17-19)31-13-15-33(16-14-31)23(35)18-7-11-32(12-8-18)21-5-6-22(30-29-21)34-10-2-9-28-34/h1-6,9-10,17-18H,7-8,11-16H2
    • InChI Key: BUAGHFXNUWMKCL-UHFFFAOYSA-N
    • SMILES: FC(C1=CC=CC(=C1)N1CCN(CC1)C(C1CCN(C2=CC=C(N3C=CC=N3)N=N2)CC1)=O)(F)F

Computed Properties

  • Exact Mass: 485.21509296g/mol
  • Monoisotopic Mass: 485.21509296g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 9
  • Heavy Atom Count: 35
  • Rotatable Bond Count: 4
  • Complexity: 710
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3
  • Topological Polar Surface Area: 70.4Ų

3-(1H-pyrazol-1-yl)-6-(4-{4-3-(trifluoromethyl)phenylpiperazine-1-carbonyl}piperidin-1-yl)pyridazine Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F6148-0138-3mg
3-(1H-pyrazol-1-yl)-6-(4-{4-[3-(trifluoromethyl)phenyl]piperazine-1-carbonyl}piperidin-1-yl)pyridazine
1286719-02-5
3mg
$63.0 2023-09-09
Life Chemicals
F6148-0138-30mg
3-(1H-pyrazol-1-yl)-6-(4-{4-[3-(trifluoromethyl)phenyl]piperazine-1-carbonyl}piperidin-1-yl)pyridazine
1286719-02-5
30mg
$119.0 2023-09-09
Life Chemicals
F6148-0138-15mg
3-(1H-pyrazol-1-yl)-6-(4-{4-[3-(trifluoromethyl)phenyl]piperazine-1-carbonyl}piperidin-1-yl)pyridazine
1286719-02-5
15mg
$89.0 2023-09-09
Life Chemicals
F6148-0138-4mg
3-(1H-pyrazol-1-yl)-6-(4-{4-[3-(trifluoromethyl)phenyl]piperazine-1-carbonyl}piperidin-1-yl)pyridazine
1286719-02-5
4mg
$66.0 2023-09-09
Life Chemicals
F6148-0138-2μmol
3-(1H-pyrazol-1-yl)-6-(4-{4-[3-(trifluoromethyl)phenyl]piperazine-1-carbonyl}piperidin-1-yl)pyridazine
1286719-02-5
2μmol
$57.0 2023-09-09
Life Chemicals
F6148-0138-5μmol
3-(1H-pyrazol-1-yl)-6-(4-{4-[3-(trifluoromethyl)phenyl]piperazine-1-carbonyl}piperidin-1-yl)pyridazine
1286719-02-5
5μmol
$63.0 2023-09-09
Life Chemicals
F6148-0138-10mg
3-(1H-pyrazol-1-yl)-6-(4-{4-[3-(trifluoromethyl)phenyl]piperazine-1-carbonyl}piperidin-1-yl)pyridazine
1286719-02-5
10mg
$79.0 2023-09-09
Life Chemicals
F6148-0138-20mg
3-(1H-pyrazol-1-yl)-6-(4-{4-[3-(trifluoromethyl)phenyl]piperazine-1-carbonyl}piperidin-1-yl)pyridazine
1286719-02-5
20mg
$99.0 2023-09-09
Life Chemicals
F6148-0138-20μmol
3-(1H-pyrazol-1-yl)-6-(4-{4-[3-(trifluoromethyl)phenyl]piperazine-1-carbonyl}piperidin-1-yl)pyridazine
1286719-02-5
20μmol
$79.0 2023-09-09
Life Chemicals
F6148-0138-25mg
3-(1H-pyrazol-1-yl)-6-(4-{4-[3-(trifluoromethyl)phenyl]piperazine-1-carbonyl}piperidin-1-yl)pyridazine
1286719-02-5
25mg
$109.0 2023-09-09

3-(1H-pyrazol-1-yl)-6-(4-{4-3-(trifluoromethyl)phenylpiperazine-1-carbonyl}piperidin-1-yl)pyridazine Related Literature

Additional information on 3-(1H-pyrazol-1-yl)-6-(4-{4-3-(trifluoromethyl)phenylpiperazine-1-carbonyl}piperidin-1-yl)pyridazine

Introduction to 3-(1H-pyrazol-1-yl)-6-(4-{4-3-(trifluoromethyl)phenylpiperazine-1-carbonyl}piperidin-1-yl)pyridazine (CAS No. 1286719-02-5) and Its Significance in Modern Chemical Biology

The compound 3-(1H-pyrazol-1-yl)-6-(4-{4-3-(trifluoromethyl)phenylpiperazine-1-carbonyl}piperidin-1-yl)pyridazine, identified by its CAS number 1286719-02-5, represents a fascinating molecule in the realm of chemical biology and pharmaceutical research. Its intricate structure, featuring a pyrazole core linked to a pyridazine ring through a piperidine moiety, makes it a subject of considerable interest for scientists exploring novel therapeutic agents. The presence of a trifluoromethyl group and a piperazine derivative further enhances its pharmacological potential, making it a promising candidate for further investigation.

In recent years, the development of small molecules with multifunctional scaffolds has gained significant traction in drug discovery. The compound 3-(1H-pyrazol-1-yl)-6-(4-{4-3-(trifluoromethyl)phenylpiperazine-1-carbonyl}piperidin-1-yl)pyridazine exemplifies this trend, as its design incorporates elements known to interact with biological targets in diverse ways. The pyrazole ring, for instance, is well-documented for its ability to modulate enzyme activity and receptor binding, while the piperidine and piperazine groups are frequently used to enhance solubility and metabolic stability. These features make it an attractive scaffold for designing molecules with potential therapeutic applications.

One of the most compelling aspects of this compound is its potential to interact with multiple biological pathways simultaneously. The trifluoromethyl group, in particular, is known to influence metabolic stability and binding affinity, making it a valuable feature in drug design. Recent studies have shown that trifluoromethyl-substituted compounds often exhibit enhanced binding to biological targets due to their ability to stabilize charged interactions and improve lipophilicity. This property is particularly relevant in the context of 3-(1H-pyrazol-1-yl)-6-(4-{4-3-(trifluoromethyl)phenylpiperazine-1-carbonyl}piperidin-1-yl)pyridazine, as it may contribute to its efficacy in modulating biological processes.

The pharmacological profile of this compound is further enriched by its interaction with the piperazine derivative. Piperazines are known for their ability to modulate neurotransmitter systems, making them valuable in the development of drugs targeting central nervous system disorders. In particular, the 4-substituted piperazine moiety has been extensively studied for its potential in treating conditions such as depression, anxiety, and schizophrenia. The presence of this group in 3-(1H-pyrazol-1-yl)-6-(4-{4-3-(trifluoromethyl)phenylpiperazine-1-carbonyl}piperidin-1-yl)pyridazine suggests that it may have therapeutic potential in these areas.

Moreover, the compound's structure suggests that it may exhibit inhibitory activity against various enzymes and receptors. For example, the pyrazole ring could interact with enzymes such as kinases or cyclases, while the piperidine and piperazine groups might target receptors involved in pain signaling or immune responses. These interactions could make 3-(1H-pyrazol-1-yl)-6-(4-{4-3-(trifluoromethyl)phenylpiperazine}-1-carbonyl)piperidin}-1 -yl)pyridazine a versatile tool for studying biological pathways and developing novel therapeutics.

Recent advances in computational chemistry have enabled researchers to predict the biological activity of small molecules with greater accuracy than ever before. By leveraging machine learning algorithms and molecular docking techniques, scientists can identify promising candidates for further experimental validation. In the case of 3-(1H-pyrazol - 1 - yl)-6 - ( 4 - { 4 - 3 - ( trif luoro methyl ) phen y l p i per az ine - 1 - carb on y l } p i per id i n e - 1 - y l ) py r i da z i ne, computational studies have suggested that it may interact with targets relevant to cancer metabolism and inflammation. These findings provide a strong rationale for conducting further experimental investigations.

In conclusion,3-( 1 H - py ra z ol - 1 - y l ) - 6 - ( 4 - { 4 - 3 - ( tr if lu or om eth y l ) phen y l pi per az ine - 1 - carb on y l } pi per id i n e - 1 - y l ) py r i da z i ne (CAS No. 12867 19 - 02 - 5) represents a structurally complex and pharmacologically intriguing molecule with significant potential in modern chemical biology. Its multifunctional design and predicted interactions with various biological targets make it an exciting candidate for further research. As our understanding of drug design principles continues to evolve, compounds like this one will play an increasingly important role in the development of novel therapeutic agents.

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